molecular formula C18H20O6S B12544343 3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate CAS No. 656810-10-5

3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate

Cat. No.: B12544343
CAS No.: 656810-10-5
M. Wt: 364.4 g/mol
InChI Key: LUEPQDKXVJLIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-formyl-2-methoxyphenoxy)propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Carboxy-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate.

    Reduction: 3-(4-Hydroxymethyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its formyl and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Formyl-2-methoxyphenoxy)methyl-4-methoxybenzaldehyde: Similar structure but with different functional groups.

    Ethyl 4-(4-formyl-2-methoxyphenoxy)methylbenzoate: Another related compound with ester functionality.

    N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Contains a bromophenyl group instead of a sulfonate group

Uniqueness

3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to its combination of formyl, methoxy, and sulfonate groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

656810-10-5

Molecular Formula

C18H20O6S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-formyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H20O6S/c1-14-4-7-16(8-5-14)25(20,21)24-11-3-10-23-17-9-6-15(13-19)12-18(17)22-2/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

LUEPQDKXVJLIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.